molecular formula C8H19NO B13190206 1-Amino-5-methylheptan-3-OL

1-Amino-5-methylheptan-3-OL

Cat. No.: B13190206
M. Wt: 145.24 g/mol
InChI Key: FSUVZUOMAALKHN-UHFFFAOYSA-N
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Description

1-Amino-5-methylheptan-3-OL is an organic compound with the molecular formula C8H19NO It is a chiral molecule with a hydroxyl group (-OH) and an amino group (-NH2) attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-5-methylheptan-3-OL can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic synthesis . This method allows for the creation of stereogenic centers, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation and enzymatic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-methylheptan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Amino-5-methylheptan-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-5-methylheptan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Heptanol, 5-methyl-: Similar in structure but lacks the amino group.

    4-Methyl-3-heptanol: Another structural isomer with different functional groups.

Uniqueness

1-Amino-5-methylheptan-3-OL is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-5-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-3-7(2)6-8(10)4-5-9/h7-8,10H,3-6,9H2,1-2H3

InChI Key

FSUVZUOMAALKHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CCN)O

Origin of Product

United States

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